

Application Notes and Protocols for Mass Spectrometry Analysis of TRAP-14

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Compound of Interest

Compound Name: TRAP-14

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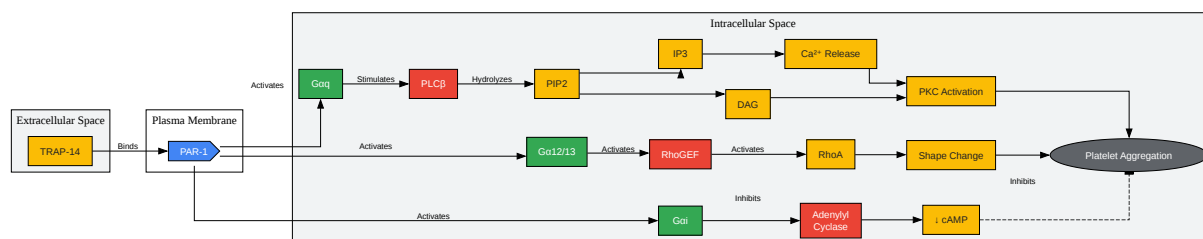
Introduction

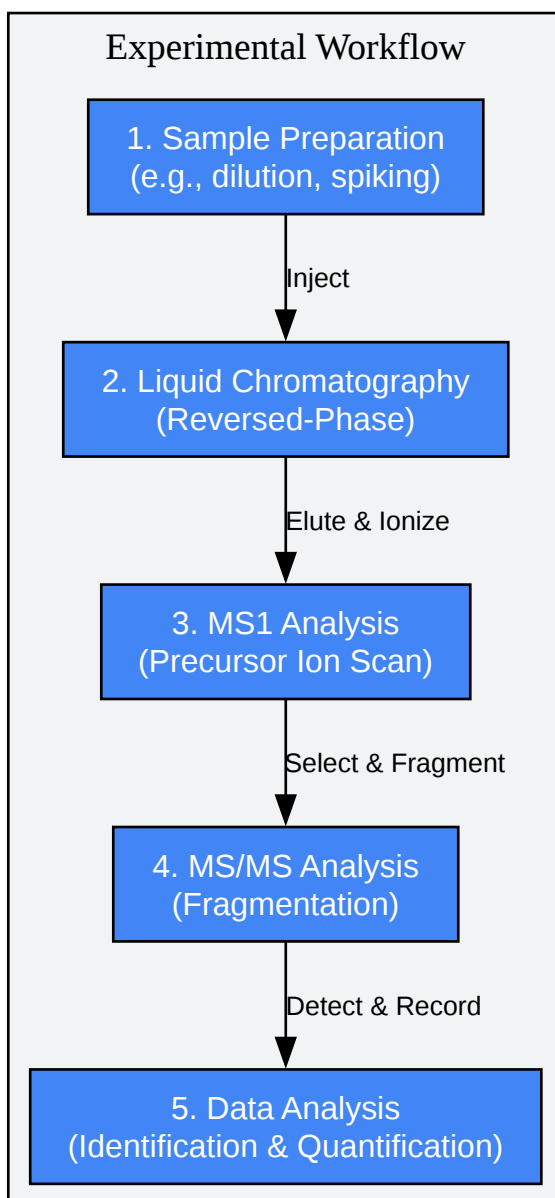
Thrombin Receptor Activating Peptide (**TRAP-14**), a synthetic 14-amino acid peptide with the sequence SFLLRNPNDKYEPF, is a potent and specific agonist of the Protease-Activated Receptor 1 (PAR-1).[1] By mimicking the action of the endogenous tethered ligand that is unmasked upon thrombin cleavage of the receptor, **TRAP-14** provides a valuable tool for studying PAR-1 mediated signaling pathways in various physiological and pathological processes, including platelet activation, thrombosis, and inflammation.[1]

Mass spectrometry (MS) is an indispensable technique for the characterization and quantification of synthetic peptides like **TRAP-14**, ensuring peptide identity, purity, and enabling its use in complex biological systems.[2] These application notes provide detailed protocols for the analysis of **TRAP-14** using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with an overview of its primary signaling pathway.

PAR-1 Signaling Pathway Activated by TRAP-14

TRAP-14 binding to PAR-1 initiates a cascade of intracellular signaling events primarily through the coupling of heterotrimeric G proteins, namely G α _q, G α _{12/13}, and G α _i. These pathways ultimately lead to platelet activation, shape change, and aggregation.





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References

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- 2. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
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